molecular formula C6H4N2OS B8611002 5-Formylimidazo[5,1-b]thiazole

5-Formylimidazo[5,1-b]thiazole

Cat. No.: B8611002
M. Wt: 152.18 g/mol
InChI Key: PYDYRXPJPRPZDS-UHFFFAOYSA-N
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Description

5-Formylimidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C6H4N2OS and its molecular weight is 152.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

The pharmacological activities of 5-Formylimidazo[5,1-b]thiazole derivatives can be categorized as follows:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:

  • A study evaluated the cytotoxic effects of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones against HT-29 colon cancer cells. The most potent compounds caused cell cycle arrest in the G2/M phase and inhibited tubulin assembly, suggesting their potential as effective anticancer agents .
  • Another study reported that certain imidazothiazole derivatives demonstrated high efficacy against melanoma cell lines with submicromolar IC50 values .

Antimicrobial Properties

The compound also shows promising antimicrobial activity:

  • Research has highlighted the effectiveness of imidazothiazole derivatives against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These compounds exhibited MIC values indicating strong antibacterial effects .
  • Additionally, some derivatives have shown antifungal activity against Candida albicans .

Antitubercular Activity

The potential of this compound in combating tuberculosis has been explored:

  • Studies have demonstrated that specific derivatives possess significant inhibitory effects against Mycobacterium tuberculosis, with promising MIC values .

Anti-inflammatory and Analgesic Effects

Several derivatives have been investigated for their anti-inflammatory and analgesic properties:

  • Compounds derived from the imidazothiazole scaffold have shown effectiveness in reducing inflammation and pain, making them candidates for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Modifications to the imidazole and thiazole rings can significantly influence their biological activities:

  • Substituents at specific positions on the rings can enhance potency and selectivity towards biological targets .
  • For instance, adding electron-withdrawing groups has been shown to improve anticancer activity against certain cell lines .

Case Study: Antitumor Evaluation

A comprehensive study assessed various benzothiazole derivatives for their cytotoxic effects on cancer cell lines:

CompoundCell LineIC50 (µM)
5-trifluoromethyl derivativeMCF-7 (breast cancer)7.94
5-chloro derivativeHeLa (cervical cancer)6.35

These findings underscore the potential of this class of compounds as therapeutic agents in oncology .

Case Study: Antitubercular Activity

Research focusing on thiazole derivatives revealed that certain compounds exhibited MIC values as low as 0.125 µg/mL against Mycobacterium tuberculosis H37Rv, indicating their potential as effective antitubercular agents .

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-4-5-7-3-6-8(5)1-2-10-6/h1-4H

InChI Key

PYDYRXPJPRPZDS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=C(N21)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the mixture of 15.48 ml of DMF and 80 ml of dichloromethane was added dropwise a solution of 18.32 ml of phosphorus oxychloride in 80 ml of dichloromethane under ice-cooling. The mixture was reacted at room temperature for 30 minutes, and a solution of imidazo[5,1-b]thiazole in 40 ml of chloromethane was added dropwise. After heating under reflux for 2.5 hours, the reaction mixture was poured onto ice, adjusted to pH 9.8 with a 5 N aqueous sodium hydroxide solution, extracted five times with 200 ml of dichloromethane, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel (dichloromethane:ethyl acetate=5:1-ethyl acetate alone—dichloromethane:methanol=10:1). As a low polar component, 5-formylimidazo[5,1-b]thiazole was obtained in a yield of 495 mg.
Name
Quantity
15.48 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 480 mg (3.12 mmol) of 5-hydroxymethylimidazo[5,1-b]thiazole in 10 ml of methylene chloride was added 5 g of manganese dioxide, and the mixture was stirred vigorously at room temperature for 2 hours. The reaction solution was filtered through Celite to remove the manganese dioxide. The filtrate was concentrated under reduced pressure to give 442 mg (yield 93%) of the title compound.
Name
5-hydroxymethylimidazo[5,1-b]thiazole
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
93%

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